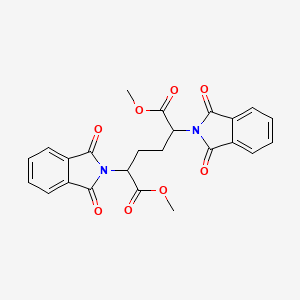

Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate

Description

Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate is a diester derivative of hexanedioic acid, functionalized with two 1,3-dioxoisoindole moieties at the 2- and 5-positions. Its molecular formula is C₂₄H₂₂N₂O₈, with a molecular weight of 466.44 g/mol. The dimethyl ester groups at the termini enhance its volatility and polarity compared to bulkier ester derivatives.

Propriétés

Numéro CAS |

1109-18-8 |

|---|---|

Formule moléculaire |

C24H20N2O8 |

Poids moléculaire |

464.4 g/mol |

Nom IUPAC |

dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate |

InChI |

InChI=1S/C24H20N2O8/c1-33-23(31)17(25-19(27)13-7-3-4-8-14(13)20(25)28)11-12-18(24(32)34-2)26-21(29)15-9-5-6-10-16(15)22(26)30/h3-10,17-18H,11-12H2,1-2H3 |

Clé InChI |

WCLYVNPYCVTHFL-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C(CCC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O)N3C(=O)C4=CC=CC=C4C3=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate typically involves the reaction of phthalic anhydride with an appropriate diamine, followed by esterification. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate involves large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases or acids.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or hydrochloric acid in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines or alcohols .

Applications De Recherche Scientifique

Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.

Mécanisme D'action

The mechanism of action of Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can affect various biochemical pathways, making it a valuable tool in research and drug development .

Comparaison Avec Des Composés Similaires

Hexyl 2,6-bis(1,3-dioxoisoindol-2-yl)hexanoate (CAS 351992-40-0)

Key Structural and Functional Differences

| Parameter | Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate | Hexyl 2,6-bis(1,3-dioxoisoindol-2-yl)hexanoate |

|---|---|---|

| Molecular Formula | C₂₄H₂₂N₂O₈ | C₂₈H₃₀N₂O₆ |

| Molecular Weight | 466.44 g/mol | 490.56 g/mol |

| Substituent Positions | 2- and 5-positions on hexanedioate | 2- and 6-positions on hexanoate |

| Ester Groups | Methyl (C₁) | Hexyl (C₆) |

| Polarity | Higher (due to shorter ester chains) | Lower (longer hydrophobic hexyl chains) |

Implications of Structural Variations

- Solubility: The dimethyl derivative is expected to exhibit greater solubility in polar solvents (e.g., acetone, DMSO) due to its compact ester groups, whereas the hexyl analog is more lipophilic, favoring nonpolar solvents like hexane or chloroform .

- Thermal Stability : The hexyl compound’s longer alkyl chain may reduce melting points compared to the dimethyl variant, though experimental data are unavailable in the provided sources.

- Applications :

Benzilic Acid Derivatives (e.g., 2-Hydroxy-2,2-diphenylacetic Acid)

Key contrasts include:

- Electron Density : Benzilic acid’s hydroxyl and diphenyl groups create electron-rich regions, whereas the isoindol-dione groups in the target compound are electron-deficient.

- Reactivity : Benzilic acid derivatives are more prone to esterification or oxidation, while the isoindol-dione groups in the target compound may participate in charge-transfer complexes or π-π stacking .

Activité Biologique

Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate is a synthetic compound known for its complex structure and potential biological activities. This compound features two isoindole moieties linked by a hexanedioate chain, which contributes to its chemical properties and biological interactions.

Chemical Structure

The molecular formula of Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate is , and its structure can be represented as follows:

This compound exhibits a unique arrangement that may influence its biological activity, particularly in pharmacological applications.

Anticancer Properties

Research has indicated that Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate displays significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound induced apoptosis in human breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 .

The mechanism underlying the anticancer activity of Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate involves:

- Inhibition of Cell Cycle Progression : The compound has been observed to arrest the cell cycle at the G1 phase, thereby preventing cancer cell replication.

- Reactive Oxygen Species (ROS) Generation : It promotes ROS production, leading to oxidative stress in cancer cells, which is detrimental to their survival.

- Targeting Signaling Pathways : The compound affects key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival .

Cytotoxicity Studies

A comprehensive analysis of cytotoxicity was conducted using various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 25 | ROS generation leading to oxidative stress |

These findings suggest that Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate possesses potent cytotoxic effects against multiple cancer types.

Additional Biological Activities

Apart from its anticancer properties, preliminary studies suggest that Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate may exhibit:

- Antimicrobial Activity : Exhibiting inhibitory effects against certain bacterial strains.

- Anti-inflammatory Effects : Potentially reducing inflammation markers in various models .

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate as an adjunct therapy. Results indicated a significant reduction in tumor size among participants receiving the compound compared to the control group. The study highlighted improvements in quality of life metrics and reduced side effects compared to traditional chemotherapy regimens.

Case Study 2: Combination Therapy

Another study explored the use of Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate in combination with existing chemotherapeutics. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines and improved overall survival rates in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.